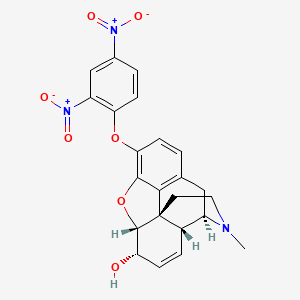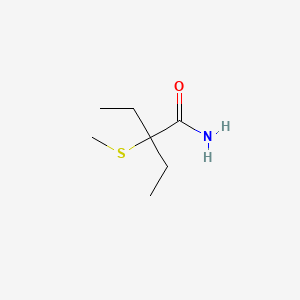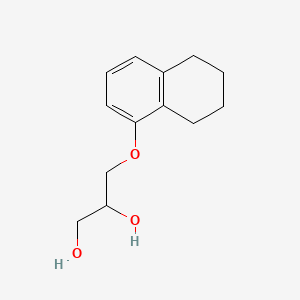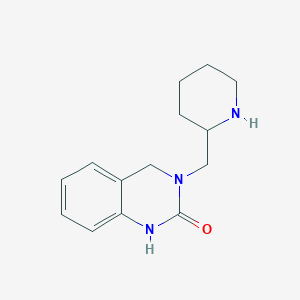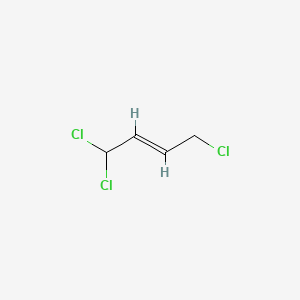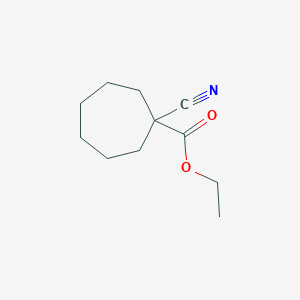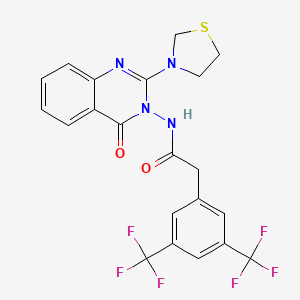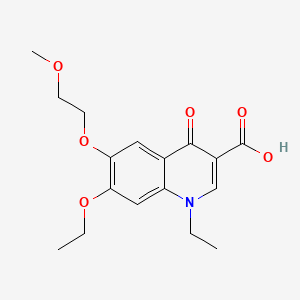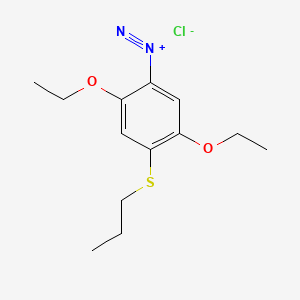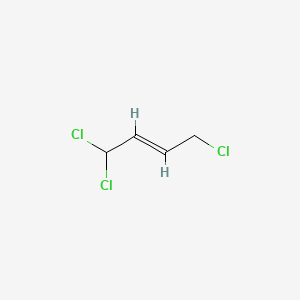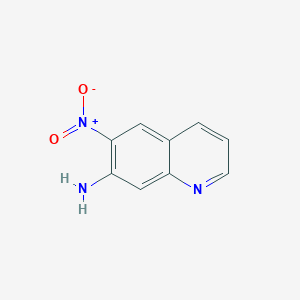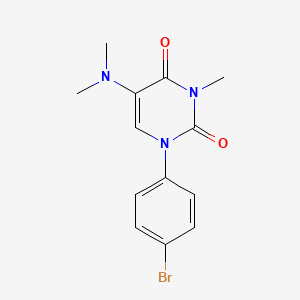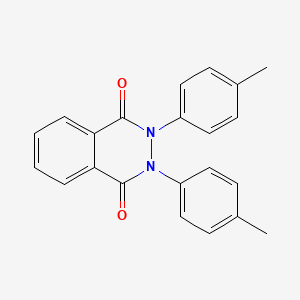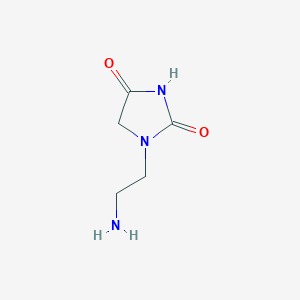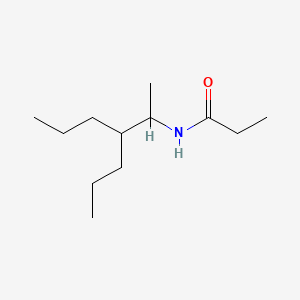
N-(1-Methyl-2-propylpentyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methyl-2-propylpentyl)propionamide: is an organic compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methyl-2-propylpentyl)propionamide typically involves the reaction of propionic acid with 1-methyl-2-propylpentylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Common solvents used in the process include toluene and dichloromethane .
Chemical Reactions Analysis
Types of Reactions: N-(1-Methyl-2-propylpentyl)propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like to convert the amide to an amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions in basic conditions.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(1-Methyl-2-propylpentyl)propionamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-(1-Methyl-2-propylpentyl)propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- N-Methylpropionamide
- N-Ethylpropionamide
- N-Propylpropionamide
Comparison: N-(1-Methyl-2-propylpentyl)propionamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Properties
CAS No. |
52030-05-4 |
|---|---|
Molecular Formula |
C12H25NO |
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-(3-propylhexan-2-yl)propanamide |
InChI |
InChI=1S/C12H25NO/c1-5-8-11(9-6-2)10(4)13-12(14)7-3/h10-11H,5-9H2,1-4H3,(H,13,14) |
InChI Key |
PVWKAVAGRAOIDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(C)NC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


